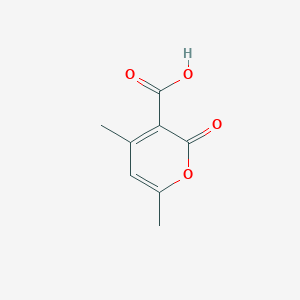

4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

Description

Historical Context and Evolution of 2-Oxo-2H-pyran Derivatives in Chemical Synthesis and Natural Product Chemistry

While the simple, unstable 4H-pyran was first isolated and characterized in 1962, 2-oxo-2H-pyran-2-one derivatives have been recognized for over a century. wikipedia.orgresearchgate.netsciencescholar.us However, a deeper exploration of their chemistry began in earnest after 1960. researchgate.net The 2H-pyran ring is a structural motif found in numerous natural products, where it contributes to a wide spectrum of biological activities. nih.gov These natural compounds have long attracted the interest of synthetic chemists, driving the development of novel synthetic strategies. researchgate.net

The 2-oxo-2H-pyran scaffold is present in various natural products, either as an isolated ring system or fused to other rings, as seen in coumarins and isocoumarins. researchgate.net This prevalence in nature underscores the scaffold's significance and has established pyran derivatives as privileged structures in medicinal chemistry and drug discovery. nih.govresearchgate.net Research has demonstrated their potential in treating conditions like Alzheimer's disease and various infections. nih.gov The evolution of synthetic methods has made these structures more accessible, allowing for their use as key intermediates and building blocks for more complex molecules. semanticscholar.orgnih.gov

Table 1: Examples of Natural Products Containing the 2-Oxo-2H-Pyran Scaffold

| Natural Product Class | Specific Example(s) | Source/Significance |

|---|---|---|

| Flavonoids | Quercetin, Pyranoflavonoids | Found in apples, onions, and tea; exhibit antioxidant and antiamyloidogenic effects. nih.gov |

| Coumarins | Coumarin (B35378) | Fused benzene (B151609) and pyranone rings; widely distributed in plants. researchgate.netsciencescholar.us |

| Fungal Metabolites | Pironetin, 6-n-pentyl-2H-pyran-2-one | Isolated from Streptomyces sp. and Trichoderma harzianum; show plant growth regulation and antifungal properties. researchgate.net |

| Phytotoxins | Solanapyrones A, B, and C | Produced by the fungus Alternaria solani, a potato parasite. researchgate.net |

Significance of the Carboxylic Acid Functionality within the 2-Oxo-2H-pyran Scaffold

The carboxylic acid group at the 3-position of the 2-oxo-2H-pyran ring is a critical functional group that profoundly influences the molecule's chemical and biological properties. This functionality serves as a versatile synthetic handle, allowing for a wide range of chemical modifications.

In medicinal chemistry, the ability to derivatize the carboxylic acid into esters, amides, and other functional groups is crucial for exploring structure-activity relationships (SAR). For instance, in a study of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid (coumarin-3-carboxylic acid) derivatives, the conversion of the carboxylic acid to an aryl ester was found to be preferable to a thioester or an amide for inducing potent anti-cancer activity. nih.govresearchgate.net This highlights how modifications at this position can fine-tune a compound's biological profile. Coumarin-3-carboxylic acids are recognized as important heterocyclic compounds with broad applications in the pharmaceutical sector. researchgate.net

Furthermore, the carboxylic acid group impacts the molecule's physicochemical properties. It can participate in hydrogen bonding, which is essential for molecular recognition and binding to biological targets such as enzymes and receptors. Its acidic nature and polarity also affect the compound's solubility and pharmacokinetic profile.

Overview of Research Trajectories for 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid and Closely Related Structures

Direct research on this compound is limited in readily available literature; however, research on closely related structures provides a clear picture of the scientific interest and potential applications of this compound class. The primary research trajectories involve its use as a synthetic intermediate and the exploration of the biological and material properties of its derivatives.

One major research avenue is the use of the core scaffold as a building block for more complex molecules. A closely related compound, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid or DHA), is a well-established starting material in the synthesis of diverse heterocyclic systems. researchgate.net Similarly, 4-hydroxyl-6-methyl-2-pyranone is used in multicomponent reactions to construct complex polycyclic structures. researchgate.net This indicates a significant trajectory for this compound as a precursor in synthetic organic chemistry.

Another key trajectory is in medicinal chemistry and materials science. Derivatives of the 4-hydroxy-6-methyl-2-oxo-2H-pyran scaffold have been synthesized and investigated for their antimicrobial and larvicidal activities. researchgate.net In a different application, a pyridine-based analogue, 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, has been studied as a corrosion inhibitor for C-steel, demonstrating the utility of this structural motif in materials science. amanote.com These studies collectively suggest that research on this compound would likely focus on synthesizing novel derivatives and evaluating them for a range of biological or material applications.

Table 2: Research Applications of Structurally Related Compounds

| Related Structure | Research Focus | Application/Finding |

|---|---|---|

| 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid | Medicinal Chemistry | Synthesis of derivatives as potential anti-cancer agents for treating cell invasion and metastasis. nih.govresearchgate.net |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) | Synthetic Chemistry | Used as a versatile building block for the synthesis of various heterocyclic systems. researchgate.net |

| 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl derivatives | Medicinal Chemistry | Synthesis of hydrazone derivatives for evaluation of antimicrobial and larvicidal activities. researchgate.net |

| 4,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | Materials Science | Investigated as a corrosion inhibitor for C-Steel in acidic environments. amanote.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-oxopyran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-5(2)12-8(11)6(4)7(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYBNUZQEWAUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights for 4,6 Dimethyl 2 Oxo 2h Pyran 3 Carboxylic Acid

Classical Synthetic Approaches to 2-Oxo-2H-pyran-3-carboxylic Acids

Traditional methods for synthesizing the 2-oxo-2H-pyran core often rely on well-established organic reactions that build the heterocyclic ring from simpler acyclic or carbocyclic precursors. These approaches, while foundational, may involve multiple steps, harsh reaction conditions, or the use of stoichiometric reagents.

The stability of the final 2H-pyran product is influenced by its substitution pattern; for instance, fusion to another ring system can favor the cyclized pyran form over the open-chain 1-oxatriene. nih.gov The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org A variation known as the Doebner modification involves using pyridine (B92270) as the solvent, particularly when one of the activating groups on the active methylene (B1212753) compound is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Multi-step syntheses provide a versatile, albeit often longer, route to complex heterocyclic structures like 2-oxo-2H-pyran-3-carboxylic acids. These pathways involve the sequential construction of the target molecule from simple, readily available acyclic starting materials. youtube.com The synthetic strategy for related fused pyran systems, for example, has involved building the core skeleton through a series of reactions. Key steps in such syntheses can include the Pechmann reaction to form a coumarin (B35378) ring, followed by acetylation and a Fries rearrangement to introduce necessary functional groups. mdpi.com

For the synthesis of 3-formylchromones with a condensed 2-oxopyran ring, a key step is the preparation of a suitable acetyl derivative, which is then subjected to a Vilsmeier-Haack double formylation to yield the target aldehyde in high yields (80-90%). mdpi.com This highlights a common principle in multi-step synthesis: the strategic installation of functional groups on a simpler core, which then facilitates the final ring-forming or functionalization steps to yield the desired complex heterocycle.

Modern and Green Chemistry Approaches to 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic Acid and its Esters

In response to the growing need for environmentally benign chemical processes, modern synthetic methods focus on improving efficiency, reducing waste, and minimizing energy consumption. mjbas.com These green chemistry principles have been successfully applied to the synthesis of pyran derivatives, leading to the development of catalyst-mediated, microwave-assisted, and one-pot multicomponent reactions. nih.gov

The use of advanced catalysts is central to modern pyran synthesis, offering benefits such as high efficiency, reusability, and mild reaction conditions. nih.gov Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture, promoting recycling and reducing purification costs. nih.govsamipubco.com A variety of nanocatalysts have been developed and proven effective. For instance, Neodymium(III) oxide (Nd₂O₃) has been shown to be a highly efficient, recyclable catalyst for the synthesis of 4H-pyran derivatives, significantly outperforming other catalysts like Al₂O₃, MgO, and CaO in terms of reaction time and yield. mjbas.com

Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and cobalt ferrite (CoFe₂O₄) coated with functionalized silica, serve as robust and reusable catalysts for synthesizing pyran derivatives in green solvents like water at room temperature. samipubco.comresearchgate.net These catalysts can be easily recovered using an external magnet and reused for multiple cycles without a significant loss of activity. samipubco.comresearchgate.net Other innovative catalytic systems include zinc-proline complexes and functionalized carbon nanotubes, which have been successfully employed in multicomponent reactions to generate various pyran scaffolds. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of Pyran Derivatives

| Catalyst | Reactants | Conditions | Time | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Nd₂O₃ | Aromatic aldehyde, β-ketoester | Reflux | 45 min | 93 | mjbas.com |

| Al₂O₃ | Aromatic aldehyde, β-ketoester | Reflux | 8 hours | 50 | mjbas.com |

| MgO | Aromatic aldehyde, β-ketoester | Reflux | 10 hours | 60 | mjbas.com |

| CaO | Aromatic aldehyde, β-ketoester | Reflux | 7 hours | 42 | mjbas.com |

| CoFe₂O₄@SiO₂-CPTES-Melamine-Cu | Aldehyde, dimedone, malononitrile | Water, RT | 5-35 min | 85-95 | samipubco.com |

| CuFe₂O₄ | Aldehyde, malononitrile, β-ketoester | Ethanol, RT | 10-15 min | 92-98 | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. umich.eduscielo.br This technology has been effectively applied to the synthesis and modification of pyran derivatives. For example, a highly efficient microwave-assisted hydrodecarboxylation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carboxylic acids was achieved in just one minute at 70°C, a significant improvement over traditional methods that required higher temperatures and longer durations. bohrium.com

Combining microwave irradiation with solvent-free conditions further enhances the green credentials of a synthetic protocol. growingscience.com The synthesis of 4H-pyran derivatives has been successfully carried out via a one-pot multicomponent reaction under solvent-free conditions using a KOH-loaded CaO catalyst, achieving high yields in a short time. growingscience.com These methodologies not only reduce or eliminate the use of volatile and often toxic organic solvents but also improve energy efficiency, aligning closely with the principles of green chemistry. mjbas.comscielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Decarboxylation of a 2H-Pyran-3-Carboxylic Acid Derivative

| Method | Temperature | Time | Yield (%) | Source(s) |

|---|---|---|---|---|

| Conventional (Basic) | Room Temperature | N/A (low yield) | Low | bohrium.com |

| Conventional (Acidic) | High Temperature | N/A (low yield) | Low | bohrium.com |

| Microwave-Assisted | 70°C | 1 minute | >90 | bohrium.com |

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy where three or more reactants are combined in a single reaction vessel to form a complex product in one step. nih.govbohrium.com This approach is prized for its operational simplicity, time savings, and high atom economy, as it minimizes the need for isolating intermediates, thereby reducing solvent use and waste generation. mjbas.comresearchgate.net

The synthesis of the pyran ring is particularly well-suited to MCRs. A common and effective MCR for synthesizing 4H-pyran derivatives involves the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound like ethyl acetoacetate (B1235776) or dimedone. researchgate.netgrowingscience.com These reactions are often facilitated by a catalyst and can be performed under environmentally friendly conditions, such as in water or ethanol, or even without a solvent. mjbas.comsamipubco.comresearchgate.net The mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to furnish the final pyran product. nih.gov The development of MCRs using reusable, heterogeneous catalysts has become a significant focus in modern organic synthesis for producing libraries of pharmacologically relevant heterocyclic compounds. mjbas.comnih.gov

Retrosynthetic Analysis and Strategic Disconnections for the this compound Skeleton

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler structures. The primary strategy for the this compound skeleton involves disconnections that reverse well-established condensation and cyclization reactions.

The most logical approach for this α-pyrone structure is a disconnection across the C3-C4 and O1-C2 bonds. This strategy is based on the reverse of a base-catalyzed condensation reaction, such as the Knoevenagel condensation, followed by an intramolecular lactonization. researchgate.netwikipedia.org This disconnection simplifies the heterocyclic system into two acyclic precursors: a 1,3-dicarbonyl compound and an active methylene compound.

Target Molecule: this compound

Key Disconnection: C3–C4 and O1–C2 (Lactone Ring Opening)

This disconnection reveals two synthons: a dicarbonyl electrophile and a carboxylate nucleophile. These idealized fragments correspond to readily available starting materials.

The fragment containing the C4, C5, C6, and the two methyl groups points to pentane-2,4-dione (also known as acetylacetone) as the synthetic equivalent for the β-dicarbonyl component.

The fragment containing the C2, C3, and the carboxylic acid group suggests an active methylene compound like malonic acid or its derivatives (e.g., diethyl malonate, cyanoacetic acid) as the synthetic equivalent. wikipedia.org

This retrosynthetic pathway is highly efficient as it constructs the core pyrone skeleton from simple, commercially available precursors in a convergent manner.

| Disconnection Step | Bonds Cleaved | Resulting Synthons | Synthetic Equivalents (Starting Materials) |

|---|---|---|---|

| Lactone Ring Formation (Reverse) | C3–C4 O1–C2 | β-Dicarbonyl SynthonActive Methylene Synthon | Pentane-2,4-dioneMalonic Acid |

Mechanistic Investigations of Key Synthetic Transformations

The forward synthesis, based on the retrosynthetic analysis, involves a base-catalyzed reaction between pentane-2,4-dione and malonic acid. The transformation proceeds through a cascade of well-understood reaction mechanisms, primarily a Knoevenagel condensation, followed by intramolecular cyclization (lactonization) and dehydration. pw.live A weak base, such as piperidine (B6355638) or pyridine, is typically used as a catalyst. wikipedia.org

The key mechanistic stages are detailed below:

Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of malonic acid by the basic catalyst. This removes a proton from the active methylene group, situated between two electron-withdrawing carboxyl groups, to form a highly stabilized nucleophilic enolate ion.

Knoevenagel Condensation: The enolate ion performs a nucleophilic attack on one of the electrophilic carbonyl carbons of pentane-2,4-dione. This carbon-carbon bond-forming step results in an aldol-type addition intermediate.

First Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated dicarbonyl compound. This step is characteristic of the Knoevenagel condensation. wikipedia.org

Intramolecular Cyclization (Lactonization): The intermediate now possesses a carboxylic acid group and a ketone in a sterically favorable arrangement. The hydroxyl group of the carboxylic acid performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step forms a six-membered cyclic hemiacetal-like intermediate. nih.gov

Second Dehydration: The final step involves the elimination of a second molecule of water from the cyclic intermediate to form the thermodynamically stable, conjugated α-pyrone ring system. This creates the characteristic diene motif within the heterocyclic ring, yielding this compound.

| Stage | Description | Key Transformation |

|---|---|---|

| 1 | Base-catalyzed deprotonation of the active methylene compound. | Formation of a nucleophilic enolate. |

| 2 | Nucleophilic attack of the enolate on a carbonyl group of the β-dicarbonyl. | C-C bond formation (Knoevenagel condensation). |

| 3 | Elimination of water from the aldol (B89426) addition product. | Formation of an α,β-unsaturated intermediate. |

| 4 | Intramolecular nucleophilic attack of the carboxylic acid onto the second carbonyl group. | Lactonization (ring formation). |

| 5 | Elimination of a second water molecule to form the conjugated ring. | Aromatization to the stable α-pyrone. |

Chemical Reactivity and Derivatization of 4,6 Dimethyl 2 Oxo 2h Pyran 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a key site for derivatization, enabling the synthesis of various esters and amides, and can also undergo decarboxylation under specific conditions.

Esterification Reactions and Ester Derivatives

The carboxylic acid functionality of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid can be readily converted into its corresponding esters through various standard esterification protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven process typically utilizes an excess of the alcohol to drive the reaction toward the ester product.

The resulting ester derivatives are valuable intermediates in organic synthesis. For instance, the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates has been achieved through reactions involving related pyran structures nih.gov. The esterification modifies the polarity and reactivity of the molecule, facilitating its use in subsequent reactions where a free carboxylic acid might be problematic.

Table 1: Examples of Esterification of Pyran Carboxylic Acids

| Reactant (Pyran Carboxylic Acid) | Alcohol | Catalyst | Product (Ester Derivative) |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate |

| This compound | Ethanol | HCl | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate |

| 2-Oxo-2H-pyran-3-carboxylic acid | Methanol | Acid | Methyl 2-oxo-2H-pyran-3-carboxylate |

Amidation Reactions and Amide Derivatives

The carboxylic acid group can also be transformed into a wide array of amide derivatives by reaction with primary or secondary amines. Direct amidation by heating a carboxylic acid with an amine is often challenging and requires high temperatures, but several more efficient methods are available mdpi.comencyclopedia.pub.

Commonly, the carboxylic acid is first activated to a more reactive species to facilitate the nucleophilic attack by the amine. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to an acyl chloride or a mixed anhydride, which then readily reacts with the amine to form the desired amide. Catalytic methods, for instance using titanium tetrafluoride (TiF₄), have also been developed for the direct amidation of carboxylic acids researchgate.net. These reactions produce carboxamides, which are important structural motifs in many biologically active compounds elsevierpure.comresearchgate.net. The synthesis of pyran-2-carboxamide derivatives has been reported through the chemoselective hydration of corresponding nitriles, highlighting another route to amide formation on the pyran scaffold nih.gov.

Table 2: Representative Amidation Reactions

| Carboxylic Acid | Amine | Coupling Method/Catalyst | Product (Amide Derivative) |

|---|---|---|---|

| This compound | Benzylamine | EDC | N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-3-carboxamide |

| This compound | Piperidine (B6355638) | Acyl Chloride Formation | 1-(4,6-Dimethyl-2-oxo-2H-pyran-3-carbonyl)piperidine |

| Aromatic/Aliphatic Carboxylic Acids | Various Amines | TiF₄ | Corresponding Amides researchgate.net |

Decarboxylation Pathways and Products

Under certain conditions, this compound can undergo decarboxylation, a reaction that involves the loss of the carboxyl group as carbon dioxide (CO₂) smolecule.com. This reaction is typically induced by heating, sometimes in the presence of a catalyst or in a high-boiling point solvent. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the reaction.

For heterocyclic carboxylic acids, such as the analogous 2-pyridone-3-carboxylic acids, decarboxylation can be performed using potassium carbonate in toluene nih.gov. The product of the decarboxylation of this compound would be 4,6-dimethyl-2H-pyran-2-one. This transformation removes the acidic functional group and provides a route to the parent pyranone ring system, which can be a target molecule itself or an intermediate for further functionalization. In some cases, decarboxylation can be part of a more complex reaction cascade, such as a decarboxylative rearrangement researchgate.net.

Reactions of the 2-Oxo-2H-pyran Ring System

The 2-oxo-2H-pyran ring is an electron-deficient heterocyclic system, which dictates its reactivity towards both electrophiles and nucleophiles at specific sites.

Electrophilic and Nucleophilic Attack Sites and Mechanisms

The reactivity of the 2-oxo-2H-pyran ring is characterized by a dual nature . While the ring has some aromatic character, it is generally susceptible to nucleophilic attack due to the electron-withdrawing effect of the carbonyl group.

Electrophilic Attack : Electrophilic substitution reactions on the 2H-pyran-2-one ring typically occur at the C-3 and C-5 positions. However, in this compound, the C-3 position is already substituted with an electron-withdrawing carboxylic acid group, which deactivates the ring towards further electrophilic attack. The C-5 position, situated between the two methyl groups, would be the most likely site for electrophilic substitution, should the reaction conditions be forcing enough to overcome the deactivation.

Nucleophilic Attack : The 2-oxo-2H-pyran ring system has three primary electrophilic centers that are vulnerable to nucleophilic attack: the carbonyl carbon (C-2) and the vinylic carbons at C-4 and C-6 .

Attack at C-2 : Nucleophilic attack at the lactone carbonyl carbon (C-2) is a common pathway that often initiates ring-opening reactions.

Attack at C-4 and C-6 : These positions are part of a conjugated system and are susceptible to Michael-type (1,4- or 1,6-) addition by soft nucleophiles. The presence of a methyl group at C-4 and C-6 in the target molecule may sterically hinder the approach of bulky nucleophiles but does not prevent attack by smaller reagents.

The general mechanism for nucleophilic aromatic substitution on an electron-poor aromatic ring is an addition-elimination pathway, where the nucleophile first adds to the ring to form a stable anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity youtube.com.

Table 3: Reactivity Sites of the 4,6-Dimethyl-2-oxo-2H-pyran Ring

| Position | Type of Attack | Reactivity | Notes |

|---|---|---|---|

| C-2 | Nucleophilic | High | Carbonyl carbon, leads to ring opening. |

| C-3 | Electrophilic | Low | Substituted with deactivating -COOH group. |

| C-4 | Nucleophilic | Moderate | Susceptible to Michael addition. |

| C-5 | Electrophilic | Moderate | Most likely site for electrophilic substitution. |

| C-6 | Nucleophilic | Moderate | Susceptible to Michael addition. |

Ring Opening and Rearrangement Reactions

A characteristic feature of the 2-oxo-2H-pyran ring system is its propensity to undergo ring-opening and subsequent rearrangement reactions, particularly when treated with nucleophiles . These transformations often lead to the formation of new heterocyclic or carbocyclic systems, making pyran-2-ones valuable synthons in heterocyclic chemistry researchgate.net.

The reaction is typically initiated by the nucleophilic attack on one of the electrophilic centers of the pyran ring (C-2, C-4, or C-6), leading to the cleavage of the lactone ring and the formation of an open-chain intermediate . This intermediate can then undergo intramolecular cyclization to form a new, often more stable, ring system.

The nature of the final product is highly dependent on the nucleophile used and the reaction conditions. For example:

Nitrogen Nucleophiles : Reactions with ammonia, primary amines, or hydrazines can lead to the formation of pyridones, pyrazoles, or pyrimidines researchgate.net. The initial attack of the nitrogen nucleophile is followed by ring opening and subsequent cyclization to yield a new nitrogen-containing heterocycle.

Acid-Catalyzed Rearrangement : In the presence of strong acids like sulfuric acid, pyran derivatives can undergo ring transformation. For instance, ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has been shown to rearrange into a dihydropyridine derivative under acidic conditions .

These rearrangement reactions highlight the synthetic utility of the 2-oxo-2H-pyran scaffold as a precursor for a wide variety of other heterocyclic structures researchgate.net.

Cycloaddition Reactions (e.g., Diels-Alder)

The 2-pyrone ring system embedded in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the pyrone in these reactions is influenced by the electronic nature of the dienophile.

Inverse-Electron-Demand Diels-Alder Reactions:

2-Pyrones, particularly when substituted with electron-withdrawing groups, can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-deficient pyrone (diene) reacts with an electron-rich dienophile. While research specifically detailing the IEDDA reactions of this compound is not extensively available, studies on closely related compounds, such as esters of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, provide valuable insights. These reactions often proceed with high regioselectivity. The initial cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the extrusion of carbon dioxide and the formation of a new aromatic ring.

| Diene | Dienophile Type | Product Type |

| 2-Pyrone Derivative | Electron-Rich Alkene/Enamine | Bicyclic Lactone Intermediate |

| Bicyclic Lactone Intermediate | Heat or Catalyst | Polysubstituted Aromatic Compound (after CO2 extrusion) |

Normal-Electron-Demand Diels-Alder Reactions:

The 2-pyrone ring can also participate in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. However, due to the somewhat aromatic character and moderate electron deficiency of the 2-pyrone system, these reactions can be sluggish and may require harsh conditions to proceed efficiently. The development of catalytic asymmetric variants of these reactions remains an active area of research to improve reactivity and control stereochemistry.

Heterocyclic Annulation and Fusion Reactions

The reactive nature of the 2-pyrone ring in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the initial reaction at the pyrone ring followed by cyclization to form a new annulated ring.

Synthesis of Fused Pyridines (Pyrano[2,3-b]pyridines):

One of the prominent applications of 2-pyrone derivatives is in the synthesis of pyrano[2,3-b]pyridine scaffolds. These reactions typically involve the condensation of the pyran derivative with a suitable nitrogen-containing reagent. For instance, the reaction of a 2-amino-3-cyano-4H-pyran, which can be derived from precursors similar to the title compound, with various reagents can lead to the formation of fused pyridine (B92270) rings. The reaction of α,α'-bis(substituted-benzylidene)cycloalkanones with malononitrile can afford 2-amino-3-cyano-4H-pyrans, which can then be transformed into pyrano[2,3-b]pyridines using a Lewis acid catalyst like aluminum chloride.

Synthesis of Fused Pyrans (Pyrano[4,3-b]pyrans):

Derivatives of this compound can also be utilized in the synthesis of fused pyran systems. For example, the reaction of 4-hydroxy-6-methylpyran-2-one with various aldehydes and malononitrile can lead to the formation of pyrano[4,3-b]pyran derivatives. These multicomponent reactions are often carried out in the presence of a basic catalyst.

| Starting Pyran Derivative | Reagent(s) | Fused Heterocyclic Product |

| 2-Amino-3-cyano-4H-pyran derivative | Lewis Acid (e.g., AlCl3) | Pyrano[2,3-b]pyridine |

| 4-Hydroxy-6-methylpyran-2-one | Aldehyde, Malononitrile | Pyrano[4,3-b]pyran |

Functionalization at Methyl Positions

The two methyl groups at the C4 and C6 positions of the pyrone ring are potential sites for chemical modification, although they are generally less reactive than the ring itself. Functionalization of these methyl groups typically requires specific reaction conditions to activate the C-H bonds.

Condensation Reactions:

The methyl groups on pyrone rings, particularly the one at the C6 position, can undergo condensation reactions with aromatic aldehydes. tandfonline.com This type of reaction is typically catalyzed by a base, such as piperidine, and involves the formation of a styryl-like substituent on the pyrone ring. Evidence suggests that the methyl group at the 4-position can also participate in such condensations. tandfonline.com

Halogenation:

While direct halogenation of the methyl groups of this compound is not well-documented, free-radical halogenation is a common method for the functionalization of methyl groups on aromatic and heterocyclic rings. libretexts.org This reaction is typically initiated by UV light or a radical initiator and involves the substitution of a hydrogen atom on the methyl group with a halogen (e.g., chlorine or bromine). The resulting halomethyl group can then serve as a handle for further synthetic transformations.

Oxidation:

The methyl groups can potentially be oxidized to other functional groups such as aldehydes, carboxylic acids, or alcohols. The specific product depends on the oxidizing agent and the reaction conditions. For instance, selenium dioxide in the presence of a co-oxidant can be used for the selective oxidation of active methyl groups on N-heteroaromatic compounds to aldehydes or carboxylic acids. semanticscholar.org

| Reaction Type | Reagent(s) | Functionalized Product |

| Condensation | Aromatic Aldehyde, Base (e.g., piperidine) | Styryl-substituted pyrone |

| Halogenation (potential) | Halogen (e.g., Cl2, Br2), UV light or radical initiator | Halomethyl-substituted pyrone |

| Oxidation (potential) | Oxidizing agent (e.g., SeO2/co-oxidant) | Formyl- or carboxy-substituted pyrone |

Spectroscopic and Advanced Structural Elucidation of 4,6 Dimethyl 2 Oxo 2h Pyran 3 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule. For 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid, HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the confident determination of its molecular formula as C₈H₈O₄.

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule undergoes controlled fragmentation, yielding a characteristic pattern of daughter ions. While a specific fragmentation pattern for this exact compound is not widely published, the analysis of related carboxylic acids and pyrone structures allows for the prediction of its likely fragmentation pathways. Key fragmentation events for carboxylic acids often involve the loss of water (M-18), the carboxyl group (M-45), or the neutral loss of CO₂ and H₂O. For pyrone derivatives, characteristic fragmentation may include ring-opening reactions and subsequent cleavages, as well as the loss of methyl radicals or carbon monoxide from the lactone ring. Analyzing these fragments provides crucial information for confirming the molecular structure deduced from other spectroscopic methods.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Through various 1D and 2D NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, providing a detailed picture of the molecule's structure.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The carboxylic acid proton (–COOH) is typically highly deshielded and appears as a broad singlet in the downfield region, often between 10-13 ppm. The two methyl groups at positions 4 and 6 would appear as sharp singlets, likely in the range of 2.0-2.5 ppm. The vinylic proton at position 5 on the pyran ring would also produce a singlet, expected further downfield, typically around 6.0-6.5 ppm, due to the influence of the conjugated system.

¹³C NMR: The carbon spectrum provides information on all eight carbon atoms in the structure. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range, while the lactone carbonyl (C2) would be found at a similar chemical shift, typically around 160-165 ppm. The olefinic carbons of the pyran ring (C4, C5, and C6) would resonate between approximately 100 and 160 ppm. The carbon bearing the carboxylic acid (C3) would also fall in this region. The two methyl carbons are expected in the aliphatic region, typically between 15-25 ppm.

| Predicted NMR Chemical Shifts (δ) in ppm | |

|---|---|

| ¹H NMR | ¹³C NMR |

| ~10.0-13.0 (s, 1H, COOH) | ~165-175 (C=O, Acid) |

| ~6.0-6.5 (s, 1H, H-5) | ~160-165 (C=O, Lactone) |

| ~2.0-2.5 (s, 3H, CH₃-4) | ~150-160 (C-4, C-6) |

| ~2.0-2.5 (s, 3H, CH₃-6) | ~100-115 (C-3, C-5) |

| ~15-25 (CH₃ carbons) |

For complex molecules or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org These experiments reveal correlations between nuclei, confirming atomic connectivity. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). mnstate.edu For the parent compound, which has isolated spin systems (singlets in the ¹H NMR), COSY would be of limited use. However, for derivatives with adjacent protons, it would show clear cross-peaks confirming their proximity.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.orglibretexts.org It would definitively link the proton signals of the methyl groups and the vinylic H-5 to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. For this compound, key correlations would be expected from the methyl protons to the adjacent olefinic carbons (e.g., H₃-C4 to C3, C4, and C5) and from the vinylic H-5 to surrounding carbons (C3, C4, C6, and the C4-methyl carbon). These long-range correlations confirm the substitution pattern on the pyran ring.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by absorptions from the carboxylic acid and the α,β-unsaturated lactone moieties.

Carboxylic Acid Group: A very broad and strong absorption band is expected in the IR spectrum from 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the carboxylic acid typically appears as a strong, sharp band around 1700-1720 cm⁻¹.

Lactone Group: The C=O stretch of the α,β-unsaturated lactone is also expected to be a very strong band in the IR spectrum, typically appearing at a higher frequency than a saturated ester, around 1720-1750 cm⁻¹.

C=C and C-O Bonds: The stretching vibrations of the C=C double bonds within the pyran ring would give rise to bands in the 1600-1650 cm⁻¹ region. C-O stretching vibrations for the lactone and acid would appear in the 1000-1300 cm⁻¹ fingerprint region.

C-H Bonds: C-H stretching vibrations of the methyl and vinylic groups are expected just above 3000 cm⁻¹ (vinylic) and just below 3000 cm⁻¹ (methyl). C-H bending vibrations for the methyl groups would appear around 1375-1450 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are visible, C=C stretches are often stronger and sharper in Raman spectra compared to IR, making it useful for analyzing the pyran ring system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad |

| C-H stretch (sp² and sp³) | 2850-3100 | Medium |

| C=O stretch (Lactone) | ~1720-1750 | Strong |

| C=O stretch (Carboxylic Acid) | ~1700-1720 | Strong |

| C=C stretch (Ring) | ~1600-1650 | Medium-Strong |

| C-H bend (Methyl) | ~1375-1450 | Medium |

| C-O stretch | 1000-1300 | Strong |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

The 2-pyrone ring is expected to be largely planar due to the sp² hybridization of its five carbon atoms and the delocalization of π-electrons. In the solid state, the carboxylic acid groups would likely participate in strong intermolecular hydrogen bonding, forming centrosymmetric dimers where two molecules are linked together. This dimerization is a common structural motif for carboxylic acids and is responsible for the broad O-H stretch observed in the IR spectrum. The orientation of the carboxylic acid group relative to the pyran ring would be a key conformational feature determined by this technique.

Advanced Spectroscopic Techniques for Tautomerism and Conformational Studies

While this compound is typically represented in its keto-lactone form, the potential for tautomerism exists. Tautomers are constitutional isomers that readily interconvert, and their study often requires advanced spectroscopic or computational methods. For this molecule, a potential enol tautomer could be formed.

However, the depicted keto form is significantly stabilized by the conjugated π-system of the α,β-unsaturated lactone. Spectroscopic evidence, such as the distinct carbonyl signals in ¹³C NMR and IR spectra, strongly supports the predominance of the keto tautomer under normal conditions. Studies on related pyrone systems have used a combination of variable-temperature NMR and quantum-chemical calculations to investigate the energetics of different tautomers and conformers. researchgate.net These studies generally show that the keto form is the most stable, and any potential enol tautomers would exist in negligible concentrations.

Theoretical and Computational Investigations of 4,6 Dimethyl 2 Oxo 2h Pyran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine electronic properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and kinetic stability.

For heterocyclic compounds like pyran derivatives, time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra and predict electronic transitions. materialsciencejournal.orgresearchgate.net For example, a study on chromone-3-carboxylic acid, a related benzopyrone structure, used DFT calculations with the B3LYP/6–311++G(d,p) basis set to determine its electronic properties. nih.gov The analysis revealed that the HOMO was primarily located on the benzene (B151609) part of the molecule, while the LUMO was centered on the pyrone and carboxylic acid moieties, indicating the direction of electron density transfer during electronic excitation. nih.gov The calculated HOMO-LUMO energy gap for that molecule was 2.9494 eV. nih.gov

A similar computational approach for 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid would involve geometry optimization followed by frontier molecular orbital analysis. The results would provide the energies of HOMO, LUMO, and the energy gap, which are crucial for predicting its reactivity in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Derivable from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract bonding electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

This table illustrates the types of quantum chemical descriptors that would be calculated from a DFT study. Specific values for this compound are not available in the cited literature.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a robust method for investigating the structural properties of molecules, including their most stable conformations and the equilibrium between different tautomers. researchgate.net For this compound, two primary areas of interest are the rotational conformers around the C-C bond connecting the pyran ring and the carboxylic acid group, and the potential for keto-enol tautomerism.

The carboxylic acid group can rotate, leading to different spatial arrangements. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers. Furthermore, the compound can theoretically exist in keto-enol tautomeric forms. The specified name describes the keto form, but an enol tautomer, such as 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylic acid, could also exist.

A computational study on a related compound, 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, used the DFT/B3LYP/6-311G** method to analyze its tautomeric equilibrium. scifiniti.comscifiniti.com The study calculated the Gibbs free energies of the different tautomers in both the gas phase and in solvents like chloroform, revealing that the 4-hydroxy enol form was dominant. scifiniti.comscifiniti.com A similar investigation of this compound would calculate the relative energies of its plausible tautomers to predict their populations at equilibrium.

Table 2: Illustrative Data from a DFT Tautomerism Study

| Tautomer | Solvent | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Keto Form | Gas Phase | Data not available | Data not available |

| Enol Form | Gas Phase | Data not available | Data not available |

| Keto Form | Water | Data not available | Data not available |

This table shows the type of results expected from a DFT analysis of tautomeric equilibrium. Specific values for the target compound are not present in the referenced literature.

Reaction Mechanism Predictions and Transition State Analysis via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can identify the most plausible mechanistic pathways.

This analysis involves locating the geometry of transition states (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway. For instance, a computational study on the thermal decomposition of dihydropyran derivatives used the PBE0/6-311+G(d,p) level of theory to investigate a concerted mechanism involving a six-membered cyclic transition state. mdpi.com Another DFT study on the synthesis of 4H-pyran derivatives successfully located transition states and intermediates, providing detailed mechanistic insights. nih.gov

Applying these methods to a reaction like the decarboxylation of this compound would involve optimizing the structures of the reactant, the transition state, and the products. The calculated activation energy would provide a theoretical prediction of the reaction rate and the feasibility of the proposed mechanism.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for understanding how a molecule like this compound behaves in a biological or chemical system, especially concerning solvent effects and intermolecular interactions.

For example, MD simulations have been used to study the stability of complexes between pyran derivatives and enzymes. nih.gov In such studies, analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can indicate the stability of the molecule's binding pose and the flexibility of its different parts within a binding site. nih.gov An MD simulation of this compound in various solvents could provide detailed information on its solvation shell and how intermolecular forces, such as hydrogen bonds with water, dictate its solubility and conformational preferences in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. nih.gov If a series of pyran derivatives, including this compound, were tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed to predict the activity of new, untested compounds.

The process involves several steps:

Data Collection: Gathering a dataset of compounds with measured biological activity for a specific endpoint.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) properties. researchgate.net

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation.

QSAR studies have been successfully applied to various classes of compounds, including quinoline-carboxylic acid derivatives, to develop predictive models for their biological effects. nih.gov A QSAR model for pyran-3-carboxylic acids could identify key structural features—such as specific substituents or electronic properties—that are either beneficial or detrimental to their activity, thereby guiding the design of more potent analogues.

Biological Activities and Mechanistic Insights of 4,6 Dimethyl 2 Oxo 2h Pyran 3 Carboxylic Acid and Its Derivatives in Vitro/ex Vivo Focus

Enzyme Inhibition Studies and Kinetic Characterization

While specific kinetic data for 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid against enzymes like α-chymotrypsin and elastase are not extensively detailed in the available literature, the broader class of 2-pyrone derivatives has been investigated for inhibitory activity against various enzymatic targets. This highlights the potential of the pyrone scaffold as a versatile pharmacophore for enzyme inhibitor design.

For instance, computational and molecular docking studies have been employed to investigate the interaction of novel 2-pyrone derivatives with the Tyrosine-protein kinase JAK2. nih.govlookchem.com These studies predict favorable binding affinities within the enzyme's active site, suggesting that the pyrone ring can serve as a foundational structure for developing kinase inhibitors. lookchem.com Similarly, other studies have identified pyrone-based compounds as potential inhibitors of urease and HIV, indicating the scaffold's ability to interact with diverse enzyme classes. researchgate.netimist.ma The carboxylic acid moiety, common in this series, can play a crucial role in enzyme inhibition by forming hydrogen bonds or coordinating with metal ions within the active site. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

The interaction of pyran derivatives with cellular receptors is a key area of investigation for understanding their pharmacological effects. Although specific receptor binding assays for this compound are not prominently reported, studies on related structures provide insight into their potential ligand-target interactions.

Research into 2-pyrone derivatives has explored their activity as ligands for receptors such as the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). researchgate.net Molecular docking studies on various 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitrile derivatives revealed significant binding affinities for PPAR-γ, with energy ranges comparable to standard drugs like rosiglitazone. researchgate.net Furthermore, computational analyses of pyrone derivatives binding to the Tyrosine-protein kinase JAK2 have elucidated potential binding modes, identifying key intermolecular interactions within the receptor's binding pocket that stabilize the ligand-protein complex. nih.govlookchem.com These studies underscore the capability of the pyran scaffold to be tailored for selective receptor targeting.

Antioxidant Activity Evaluation

Derivatives of pyran have demonstrated significant potential as antioxidant agents in various in vitro assays. These studies typically measure the compound's ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or to reduce metal ions, as in the Ferric Reducing Antioxidant Power (FRAP) assay. researcher.life

A study on 4H-pyran derivatives showed that compounds featuring specific substitutions exhibited potent DPPH radical scavenging activity. mdpi.com For example, certain 6-amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters displayed scavenging potencies over 88% at a concentration of 1 mg/mL, with half-maximal inhibitory concentrations (IC50) as low as 0.1941 mM, which was more potent than the standard antioxidant butylated hydroxytoluene (BHT) (IC50 = 0.245 mM). mdpi.com Similarly, research on 3-carboxycoumarin derivatives (benzopyran-2-ones) highlighted that the presence of hydroxyl groups on the ring structure correlates with enhanced DPPH radical scavenging activity. nih.gov The evaluation of dihydropyrano[4,3-b]pyran derivatives also confirmed their free radical scavenging potential. nih.gov

| Compound Class | Derivative/Substitution | Assay | Activity (IC50) | Reference Compound | Reference Activity (IC50) |

|---|---|---|---|---|---|

| 4H-Pyran-3-carboxylic Acid Ester | Compound 4j | DPPH Scavenging | 0.1941 mM | BHT | 0.245 mM |

| 4H-Pyran-3-carboxylic Acid Ester | Compound 4g | DPPH Scavenging | 0.329 mM | BHT | 0.245 mM |

| Dihydropyrano[4,3-b]pyran | Compound 4j (3,4,5-trimethoxy) | DPPH Scavenging | 580 µM (EC50) | - | - |

Antimicrobial and Antifungal Activity against Specific Pathogens

The 2-pyrone core is found in many natural products possessing antimicrobial and antifungal properties. researchgate.net Synthetic derivatives have been extensively evaluated to identify novel agents against a range of pathogens, with their efficacy often determined by the minimal inhibitory concentration (MIC) required to inhibit microbial growth.

Studies on prenylated 2-pyrone derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com In one study, MIC values ranged from 15.6 to 62.5 µg/mL against organisms such as Staphylococcus aureus and Acinetobacter baumannii. researchgate.net Another investigation found that certain 4-substituted-6-methyl-2-pyrones were potent inhibitors of Bacillus subtilis, Escherichia coli, and S. aureus. nih.gov Naturally occurring pyrones, such as pseudopyronines A and B isolated from Pseudomonas species, have demonstrated strong antibacterial activity against S. aureus, with MICs as low as 0.156 µg/mL. mdpi.com Furthermore, pyrone derivatives have shown efficacy in inhibiting fungal biofilm formation, a critical factor in the pathogenicity of azole-resistant Candida albicans. nih.gov

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Pseudopyronine A | Staphylococcus aureus | 6.25 |

| Pseudopyronine B | Staphylococcus aureus | 0.156 |

| Pseudopyronine C | Staphylococcus aureus | 0.39 |

| Prenylated 2-pyrone derivative | Staphylococcus aureus | 15.6 |

| Prenylated 2-pyrone derivative | Acinetobacter baumannii | 15.6 |

Antiproliferative and Cytotoxic Effects on Cell Lines

While specific data on the cytotoxic effects of this compound against HT 1080 fibrosarcoma cells is limited, the broader family of pyran derivatives has shown significant antiproliferative activity against a variety of human cancer cell lines.

For example, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were assessed against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov Derivatives with 4-nitro, 4-chloro, and 3,4,5-trimethoxy substitutions on the phenyl ring were the most potent, with IC50 values ranging from 26.6 to 42.6 µM. nih.gov Similarly, novel pyrano[3,2-c]pyridine derivatives inhibited the growth of MCF-7 cells in a dose-dependent manner, with IC50 values as low as 60 µM. nih.gov Other studies have reported low nanomolar antiproliferative activity for pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds in HeLa and MCF-7 cell lines. nih.gov

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov Flow cytometry analysis of MCF-7 cells treated with a potent pyrano[3,2-c]pyridine derivative indicated an increase in the sub-G1 population, which is characteristic of apoptotic cells. nih.gov Mechanistic studies of pyrano[3,2-c]pyridones revealed that they induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, ultimately leading to apoptosis. nih.gov

| Compound Class | Derivative | Cell Line | Activity (IC50) |

|---|---|---|---|

| Dihydropyrano[4,3-b]pyran | 4g (4-NO₂) | SW-480 | 34.6 µM |

| Dihydropyrano[4,3-b]pyran | 4i (4-Cl) | MCF-7 | 34.2 µM |

| Dihydropyrano[4,3-b]pyran | 4j (3,4,5-trimethoxy) | MCF-7 | 26.6 µM |

| Pyrano[3,2-c]pyridine | 4-CP.P | MCF-7 | 60 µM |

| 4H-Pyran | 4d | HCT-116 | 75.10 µM |

Structure-Activity Relationship (SAR) Studies for In Vitro Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyran derivatives, SAR analyses have provided valuable insights into how chemical modifications influence their in vitro potency and selectivity. nih.gov

In the context of antiproliferative activity, SAR studies on dihydropyrano[4,3-b]pyran derivatives revealed that substitutions on the C4-phenyl ring significantly impact cytotoxicity. nih.gov Electron-withdrawing groups like 4-nitro and 4-chloro, as well as electron-donating methoxy (B1213986) groups, were found to enhance activity against MCF-7 and SW-480 cells compared to the unsubstituted parent compound. nih.gov For antimicrobial activity, studies on pyridine-connected 2H-thiopyran derivatives showed that the presence of a methoxy group alongside the thiopyran moiety enhanced larvicidal and nematicidal effects. researchgate.net In the development of endothelin receptor antagonists from pyrrolidine-3-carboxylic acids, replacing a methoxy group with a methyl group and adding a fluorine atom were key modifications that increased binding activity and selectivity. nih.gov These examples demonstrate that systematic structural modifications can fine-tune the biological profile of heterocyclic compounds.

Electrophilicity Index and its Correlation with Biological Activity

The electrophilicity index is a conceptual density functional theory (DFT) parameter that quantifies the ability of a molecule to accept electrons. While direct correlations between a calculated electrophilicity index and the biological activity of this compound are not extensively documented, DFT studies on related pyrone systems provide insights into their chemical reactivity and potential for biological interactions.

DFT analysis is used to calculate various quantum-chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov For a series of dihydropyrano[4,3-b]pyran derivatives, DFT analysis was performed to examine these reactivity descriptors. nih.gov Furthermore, computational studies on 2H-pyran-2-one analogues have used DFT to map molecular electrostatic potential surfaces, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.com These sites are critical for non-covalent interactions with biological targets like enzymes and receptors, and understanding this reactivity landscape is essential for rational drug design. mdpi.com

Applications of 4,6 Dimethyl 2 Oxo 2h Pyran 3 Carboxylic Acid in Diverse Scientific Disciplines Excluding Clinical/pharmaceutical Applications

Role as Synthetic Intermediate in Organic Synthesis

The utility of 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid as a synthetic intermediate is well-established, stemming from the inherent reactivity of the pyran-2-one scaffold. researchgate.net Structurally related compounds like dehydroacetic acid and triacetic acid lactone are known precursors for a wide variety of heterocyclic systems, and this compound offers similar potential with the added functionality of its carboxyl group. researchgate.net

The pyran-2-one ring is susceptible to rearrangement reactions, particularly ring-opening when treated with various nucleophilic reagents. researchgate.net This property allows it to serve as a template for constructing a diverse range of other heterocyclic compounds. For instance, reactions with nucleophiles such as amines, hydrazines, hydroxylamine, and o-phenylenediamine (B120857) can lead to the formation of pyridones, pyrazoles, isoxazoles, and benzodiazepines, respectively. researchgate.net

A key synthetic strategy involves the nucleophilic attack on the pyran ring, leading to its opening, followed by an intramolecular cyclization that incorporates the nucleophile into a new ring system. The carboxylic acid group at the C3 position of this compound can actively participate in these transformations, for example by forming amides which then direct the subsequent cyclization step. Research on the related compound 4-hydroxy-6-methyl-2H-pyran-2-one has shown its utility in multicomponent reactions to create complex fused systems, such as the 5-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-5H-chromeno[2,3-b]pyridine scaffold, highlighting the capability of this class of molecules to generate significant molecular complexity in a single step. orientjchem.org

| Starting Material | Reagent Class | Resulting Heterocycle |

| Pyran-2-one Derivative | Amines / Ammonia | Pyridone |

| Pyran-2-one Derivative | Hydrazines | Pyrazole |

| Pyran-2-one Derivative | Hydroxylamine | Isoxazole |

| Pyran-2-one Derivative | o-Phenylenediamine | 1,5-Benzodiazepine |

| Pyran-2-one Derivative | 2-Aminobenzimidazole | Pyrimidobenzimidazole |

This table summarizes potential heterocyclic transformations based on the known reactivity of the pyran-2-one ring system. researchgate.net

The 2-pyrone moiety is a structural component of numerous natural products, many of which exhibit significant biological activity. researchgate.net The conjugated diene system within the 2-pyrone ring makes it an excellent participant in Diels-Alder cycloaddition reactions, a powerful method for constructing complex cyclic molecules. researchgate.net This reactivity has been extensively utilized in the total synthesis of natural products. researchgate.net

This compound can serve as a diene in [4+2] cycloaddition reactions with various dienophiles. The methyl and carboxylic acid substituents on the pyran ring influence the regioselectivity and stereoselectivity of the cycloaddition, allowing for the controlled synthesis of highly substituted cyclohexene (B86901) derivatives, which are themselves precursors to a wide range of natural product analogs. Examples of natural products containing a pyranone core that have been targets of synthesis include (+)-dermolactone, (–)-mellein, and (–)-ochratoxin α. researchgate.net The use of substituted pyrones like this compound provides a pathway to create novel analogs of these compounds for further scientific study.

Applications in Material Science and Polymer Chemistry

The unique combination of a rigid heterocyclic core and a reactive carboxylic acid group makes this compound a molecule of interest for the development of new materials.

The presence of the carboxylic acid functional group allows this compound to act as a monomer in polymerization reactions. It can undergo condensation polymerization to form polyesters (with diols) or polyamides (with diamines). The rigid pyranone ring, when incorporated into a polymer backbone, would be expected to increase the material's thermal stability and mechanical strength. This makes it a potential candidate for creating novel bioplastics or specialty polymers where such properties are desired.

The conjugated π-system of the pyran-2-one ring endows the molecule with potential optical and electronic properties. Some α-pyrone derivatives have been reported to exhibit solid-state fluorescence. researchgate.net Furthermore, pyran-based carboxylic acids are effective ligands for creating coordination compounds and metal-organic frameworks (MOFs). Research on 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, a related compound, has shown its ability to form coordination complexes with lanthanide ions, resulting in materials with interesting photoluminescent properties. researchgate.net The carboxylic acid group of this compound provides an ideal coordination site for binding to metal centers, suggesting its potential use in constructing new functional materials, such as sensors or light-emitting devices.

Agrochemical and Crop Protection Applications

The pyran-2-one scaffold is found in several natural products with known antifungal and phytotoxic activities, making derivatives like this compound attractive candidates for agrochemical research. researchgate.net

Several lines of evidence point to the potential of this compound class in crop protection:

Natural Antifungal Agents : The fungus Trichoderma harzianum, used as a biocontrol agent, produces volatile metabolites such as 6-n-pentyl-2H-pyran-2-one, which demonstrates potent inhibitory properties against a broad range of plant-pathogenic fungi. researchgate.net

Phytotoxin Inhibitors : The natural product fistupyrone (4-hydroxy-6-isovaleryl-2-pyrone) has been shown to inhibit infection by Alternaria brassicicola, a pathogen that affects cabbage seedlings. urfu.ru

General Activity of Organic Acids : Carboxylic acids as a class are known to have applications in plant protection, contributing to the defense against pathogens and promoting plant growth. nih.gov

These findings suggest that the 2-pyrone core is a promising pharmacophore for the development of new fungicides. The specific substituents on this compound could modulate its activity and selectivity, making it a valuable target for synthesis and screening in the search for new, potentially bio-based crop protection agents.

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains key functional groups that are highly conducive to forming ordered supramolecular assemblies through non-covalent interactions. While a specific crystal structure analysis for this compound is not available in the reviewed literature, its behavior can be predicted based on well-established principles of supramolecular chemistry observed in similar molecules.

The carboxylic acid moiety is a powerful and highly predictable functional group for directing self-assembly. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This duality typically leads to the formation of a robust and common supramolecular synthon: the centrosymmetric carboxylic acid dimer. researchgate.net This R²₂(8) graph-set motif involves two molecules linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Further complexity in the crystal packing can arise from other interactions:

Intramolecular Hydrogen Bonding: The proximity of the pyran ring's carbonyl oxygen (at the 2-position) to the carboxylic acid group (at the 3-position) may allow for the formation of an intramolecular S(6) hydrogen bond loop. This has been observed in the crystal structure of the related compound, 4-oxo-4H-chromene-3-carboxylic acid. nih.gov

Weak Intermolecular Hydrogen Bonds: The methyl groups and the C-H bond on the pyran ring can act as weak hydrogen bond donors, interacting with the carbonyl and carboxylic oxygen atoms of neighboring molecules (C-H···O interactions). nih.gov

The interplay of these strong and weak interactions dictates the final three-dimensional architecture of the compound in the solid state. Hirshfeld surface analysis on other complex pyran derivatives confirms that O···H, C···H, and H···H contacts are the most significant contributors to crystal packing. nih.gov

Table 2: Key Supramolecular Interactions in Carboxylic Acid-Containing Heterocycles

| Interaction Type | Functional Groups Involved | Common Resulting Motif | Reference |

| Strong Hydrogen Bond | Carboxylic Acid Dimer (O-H···O) | R²₂(8) Dimer | researchgate.net |

| Intramolecular H-Bond | Carboxyl O-H and adjacent Carbonyl O | S(6) loop | nih.gov |

| Weak Hydrogen Bond | C-H and Carbonyl/Carboxyl O | Chains or 3D networks | nih.gov |

| Stacking Interaction | Aromatic/Heterocyclic Rings (π-π) | Stacked layers | nih.gov |

Catalysis and Organocatalysis

Current scientific literature does not describe the use of this compound itself as a catalyst or an organocatalyst. Research in this area has predominantly focused on the synthesis of the pyran ring system using various catalytic methods, rather than employing pyran derivatives as the catalysts.

The pyran scaffold is a vital structural motif found in numerous natural products and biologically active compounds, making its efficient synthesis a significant goal for chemists. Organocatalysis, in particular, has emerged as a powerful tool for constructing these heterocycles with high stereoselectivity. For instance, L-proline has been successfully used as an enantioselective catalyst in multicomponent reactions to produce chiral pyran and thiopyran derivatives. mdpi.com This approach often involves the reaction of aldehydes and α,β-unsaturated compounds with active methylene (B1212753) species, where the organocatalyst guides the formation of specific stereocenters. au.dk

Furthermore, the development of sustainable and reusable catalysts for pyran synthesis is an active area of research. Heterogeneous catalysts, such as potassium hydroxide (B78521) loaded on calcium oxide (KOH/CaO) or magnetic nanoparticles, have been employed for the efficient one-pot synthesis of 4H-pyran derivatives under environmentally friendly conditions. growingscience.comnih.gov These methods highlight the importance of the pyran structure as a synthetic target in modern catalysis.

Table 3: Examples of Catalysts Used for the Synthesis of Pyran Derivatives

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

| Organocatalyst | L-Proline | Enantioselective Multicomponent Reaction | mdpi.com |

| Heterogeneous Base | KOH loaded on CaO | Multicomponent Reaction | growingscience.com |

| Ionic Liquid | (e.g., [bmim]Br) | Multicomponent Reaction | nih.gov |

| Nanocatalyst | Magnetic Carbon Nanotubes | Synthesis of Tetrahydropyrans | nih.gov |

| Brønsted Acid | Natural Asphalt-grafted COOH | Synthesis of Pyrano[2,3-c]pyrazoles | nih.gov |

Future Research Directions and Emerging Trends for 4,6 Dimethyl 2 Oxo 2h Pyran 3 Carboxylic Acid

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. While racemic syntheses of pyran derivatives are common, the development of asymmetric routes to chiral 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid analogues is a critical future endeavor. Future research should focus on organocatalytic cascade reactions, which have shown great promise in creating complex chiral molecules containing pyranone rings. researchgate.net Such strategies could involve dynamic kinetic asymmetric transformations (DYKAT), transforming a racemic starting material into a single, enantiopure product with multiple stereocenters in a single operation. researchgate.net Exploring chiral Lewis acid or transition-metal catalysis could also provide efficient pathways to enantiomerically enriched derivatives, enabling detailed investigations into their stereospecific biological activities.

Exploration of Under-explored Reactivity Pathways and Transformations

The 2-pyrone ring is a versatile synthon, known to participate in a variety of chemical transformations. nih.govrsc.org Its conjugated diene system makes it an excellent candidate for pericyclic reactions like the Diels-Alder cycloaddition. nih.gov Furthermore, the lactone functionality allows for regioselective nucleophilic attack, leading to ring-opening and the formation of highly reactive intermediates that can be trapped in subsequent annulation reactions. rsc.org

Future work should systematically investigate the unique reactivity of this compound. Key areas of exploration include:

Cycloaddition Reactions: Probing its utility as a diene with a range of dienophiles to construct complex bicyclic and polycyclic systems.

Ring-Opening/Annulation Cascades: Leveraging the influence of the C3-carboxylic acid on the regioselectivity of nucleophilic ring-opening to design novel cascade sequences for the synthesis of diverse heterocyclic scaffolds. rsc.org

Photochemical Transformations: Investigating the photochemical behavior, as related 4,6-dimethyl-α-pyrones are known to undergo valence isomerization to their "Dewar" forms or ring-opening upon UV irradiation. researchgate.net

Cross-Coupling Reactions: Transforming the carboxylic acid into other functional groups (e.g., halides) to serve as a handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents onto the pyrone core. nih.govorganic-chemistry.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby accelerating the discovery process. For this compound, advanced computational modeling represents a significant and largely untapped area of research. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to:

Predict Reactivity: Calculate molecular electrostatic potential (MEP) and average local ionization energy (ALIE) to identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. mdpi.com

Elucidate Reaction Mechanisms: Model the transition states of potential transformations, such as cycloadditions or cascade reactions, to understand stereochemical outcomes and optimize reaction conditions.

Simulate Biological Interactions: Perform molecular docking studies to predict the binding affinity and orientation of the compound and its derivatives within the active sites of various biological targets, such as enzymes (e.g., DNA gyrase, topoisomerase II) or receptors. rsc.orgbiointerfaceresearch.com This in-silico screening can prioritize synthetic targets and guide the discovery of novel biological activities. mdpi.com